
SGC6870N
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Overview
Description
SGC6870N is a negative control for SGC6870 (GLXC-21306).
Scientific Research Applications
Scientific Research Applications
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Selectivity Assessment :
- In a study assessing the selectivity of SGC6870 and SGC6870N against various methyltransferases, SGC6870 was shown to potently inhibit PRMT6 without significantly affecting other methyltransferases at concentrations of 1 and 10 μM. In contrast, this compound did not exhibit significant inhibition across a panel of 33 methyltransferases, including PRMT6, confirming its role as a negative control .
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Cellular Assays :
- The cellular potency of SGC6870 was evaluated in HEK293T cells, where it effectively reduced levels of specific methylation markers associated with PRMT6 activity. Conversely, this compound did not significantly alter these markers at concentrations up to 10 μM but showed some toxicity at higher concentrations (30 μM) . This characteristic reinforces its utility in distinguishing specific effects attributed to PRMT6 inhibition.
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Growth Inhibition Studies :
- Both SGC6870 and this compound were tested for their effects on cell growth across various cell lines (HEK293T, PNT2, and MCF-7). Neither compound exhibited significant toxicity at concentrations up to 10 μM, indicating that they can be safely used in cellular studies without affecting cell viability .
Data Tables
Parameter | SGC6870 | This compound |
---|---|---|
Inhibition of PRMT6 | Potent (IC50 ~ 0.9 μM) | No significant inhibition |
Other Methyltransferases | Minimal inhibition | No significant inhibition |
Cellular Toxicity (10 μM) | Not significant | Not significant |
Cellular Toxicity (30 μM) | Not tested | Significant |
Case Studies
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Chemical Biology Research :
- In research exploring the physiological roles of PRMT6, this compound was utilized alongside SGC6870 to delineate specific pathways influenced by PRMT6 activity. The absence of inhibitory effects from this compound allowed researchers to attribute changes in cellular behavior directly to the action of SGC6870 .
- Validation Experiments :
Q & A
Basic Research Questions
Q. What distinguishes SGC6870N from SGC6870 in biochemical studies?
this compound is the enantiomer of SGC6870, a first-in-class allosteric inhibitor of PRMT5. While SGC6870 exhibits potent inhibition (IC₅₀ = 77±6 nM) and high selectivity for PRMT6, this compound lacks inhibitory activity and serves as a negative control. This distinction is critical for validating target-specific effects in cellular and biochemical assays .
Q. How should researchers design experiments to validate PRMT6 inhibition specificity using this compound?
- Step 1 : Include SGC6870 (active compound) and this compound (negative control) in parallel dose-response experiments.
- Step 2 : Measure methylation markers (e.g., H3R2me2a, H4R3me2a) via Western blot or fluorescence-based assays.
- Step 3 : Compare IC₅₀ values and off-target effects using selectivity panels (e.g., 33 methyltransferases tested in ).
- Rationale : this compound’s inactivity confirms that observed effects are not due to nonspecific interactions .
Q. What cellular toxicity thresholds should be considered when using this compound?
this compound exhibits significant cytotoxicity at 10 µM in HEK293T cells, unlike SGC6870. Researchers should limit treatment concentrations to ≤5 µM for short-term assays (≤24 hours) and include viability assays (e.g., MTT, ATP-based) to rule out confounding effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s inactivity and observed cellular toxicity?
- Hypothesis : Toxicity may arise from off-target interactions unrelated to PRMT6.
- Method : Perform transcriptomic or proteomic profiling of this compound-treated cells to identify non-PRMT6 pathways affected.
- Validation : Compare toxicity profiles across cell lines (e.g., MCF-7 vs. HEK293T) to assess tissue-specific effects .
Q. What experimental strategies optimize the use of this compound in mechanistic studies of PRMT6-dependent processes?
- Strategy 1 : Combine this compound with genetic knockdown (siRNA/shRNA) of PRMT6 to confirm phenotype specificity.
- Strategy 2 : Use time-course assays to differentiate acute PRMT6 inhibition (via SGC6870) from secondary effects (via this compound).
- Data Interpretation : Ensure dose-response curves for SGC6870 show ≥50% reduction in methylation markers, while this compound remains flat .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality Control : Validate enantiomeric purity via chiral HPLC and mass spectrometry.
- Documentation : Report lot-specific data on solubility, stability (e.g., DMSO stock shelf-life), and cellular IC₅₀ for toxicity in supplementary materials .
Q. What statistical methods are recommended for analyzing this compound-related data anomalies?
- Approach : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and apply ANOVA with post-hoc tests for multi-group comparisons.
- Outlier Handling : Predefine exclusion criteria (e.g., ±2 SD from mean) and document any data points removed .
Q. Methodological Guidelines
Q. How to ensure reproducibility in studies involving this compound?
- Protocol Transparency : Publish detailed synthetic routes, cell culture conditions, and assay buffers in supplementary materials.
- Data Sharing : Deposit raw Western blot images and dose-response datasets in public repositories (e.g., Zenodo) with DOIs .
Q. What are best practices for integrating this compound into high-throughput screening (HTS) pipelines?
- Plate Design : Include this compound in separate wells to avoid cross-contamination.
- Normalization : Use Z-score or % inhibition relative to SGC6870-positive controls to minimize plate-edge effects .
Q. Data Contradiction Analysis
Q. How to interpret conflicting results between biochemical and cellular assays using this compound?
Properties
Molecular Formula |
C23H21BrN2O2S |
---|---|
Molecular Weight |
469.397 |
IUPAC Name |
(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1 |
InChI Key |
NIPTUMFVYBXSMZ-QFIPXVFZSA-N |
SMILES |
O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC6870N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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